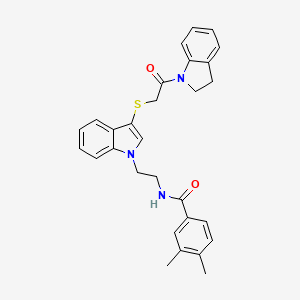

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Description

The compound N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide features a hybrid structure combining indole and indolinone moieties linked via a thioether bridge. Such structural attributes are critical for pharmacological properties, including anticancer activity, as seen in structurally related indole derivatives .

Properties

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O2S/c1-20-11-12-23(17-21(20)2)29(34)30-14-16-31-18-27(24-8-4-6-10-26(24)31)35-19-28(33)32-15-13-22-7-3-5-9-25(22)32/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUKHWXBZYYHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves several key steps:

Indole Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thioether Linkage: The incorporation of the thioether group often requires the use of a nucleophilic substitution reaction where a suitable halide reacts with a thiol compound.

Amide Bond Formation: The final amide bond can be formed through a coupling reaction using reagents like carbodiimides (e.g., DCC) or through a condensation reaction involving an acid chloride and an amine.

Industrial Production Methods: Industrial synthesis would likely involve optimized processes using automated reactors, with stringent control over reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis might be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The indole moiety can undergo oxidation reactions, potentially forming quinone-like structures.

Reduction: Reduction of certain functional groups within the compound might produce more stable or reactive intermediates.

Substitution: Both the indole and benzamide parts can participate in electrophilic or nucleophilic substitution reactions, modifying the functional groups attached to these cores.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, sulfonyl chlorides, under varying conditions (e.g., acidic or basic).

Major Products: The major products of these reactions would depend on the specific conditions used but could include derivatives of the indole or benzamide rings with modified functional groups.

Chemistry:

Used as a building block in the synthesis of more complex molecules.

Exploration of reaction mechanisms and development of new synthetic methodologies.

Biology:

Potential for use in bioactive studies due to the presence of indole and benzamide, which are known to interact with various biological targets.

Medicine:

Investigation into its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry:

Application in the development of novel materials or as a precursor for manufacturing specific pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism of action would vary based on its specific application but might involve:

Binding to specific proteins or enzymes: This could alter the function of these proteins, leading to therapeutic effects.

Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the biological target.

Comparison:

Structure-Activity Relationship (SAR): Similar compounds might include other indole-based molecules or benzamide derivatives.

Uniqueness: The combination of indole, thioether, and benzamide within a single molecule is relatively unique and offers a distinctive set of chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Comparisons

The compound is compared to the following classes of indole-based derivatives:

a. Indole-1,3,4-oxadiazole-thione hybrids ()

- Key Features : Compounds 2a–i in contain a 1,3,4-oxadiazole-thione core linked to indole and substituted acetamides (e.g., thiazol/benzothiazol groups).

- Divergence: The target compound replaces the oxadiazole-thione with a thioether-linked indolinone, which may reduce metabolic instability associated with heterocyclic rings.

b. 2-Oxoindoline derivatives ()

- Key Features : Compounds such as 2 (phenethyl-substituted) and 18 (naphthyl-substituted) in feature a hydroxy group at the acetamide position, enabling hydrogen bonding.

- Divergence : The absence of a hydroxy group in the target compound may reduce solubility but increase metabolic stability. The 3,4-dimethylbenzamide substituent could provide stronger hydrophobic interactions in target binding compared to phenyl or naphthyl groups .

c. Benzamide-linked indoles ()

- Example : N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (1a) has a simple benzamide group without methyl substituents.

- Divergence : The target’s 3,4-dimethyl substitution increases steric bulk and lipophilicity, which may enhance binding affinity to hydrophobic pockets in biological targets. IR data from (e.g., 1653 cm⁻¹ for amide C=O stretch) suggests similar functional group behavior, but methyl groups may alter electronic effects .

d. Thiosemicarbazone derivatives ()

- Example : (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide contains a thiosemicarbazone moiety and chlorobenzyl group.

- Divergence : Unlike the target compound, thiosemicarbazones can chelate metal ions, a mechanism often linked to anticancer activity. The target’s thioether and benzamide groups prioritize different binding modes, such as van der Waals interactions over metal coordination .

2.2. Pharmacological Implications

- Lipophilicity : The 3,4-dimethylbenzamide group in the target compound likely increases logP values compared to hydroxy-substituted derivatives () or simpler benzamides (), favoring passive diffusion across cell membranes.

- Stability : The thioether linkage may confer greater stability compared to disulfide or oxadiazole-based linkages (), reducing susceptibility to enzymatic degradation.

Biological Activity

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a compound of significant interest due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of indole and benzamide moieties, which are known for their diverse pharmacological activities. Its molecular formula is , and it has a molecular weight of approximately 485.63 g/mol. The structural details are essential for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 485.63 g/mol |

| IUPAC Name | N-[2-[3-[2-(indolin-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |

| InChI | InChI=1S/C29H29N3O2S/c1-20... |

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes, potentially altering their functions. The following mechanisms have been proposed:

Binding Affinity : The compound may exhibit high binding affinity to certain receptors or enzymes, leading to modulation of biological pathways involved in cell proliferation and apoptosis.

Signaling Pathways : It may influence various signaling pathways, including those related to cancer cell growth and survival, making it a candidate for anticancer drug development.

Biological Activity

Research indicates that this compound shows promising biological activities:

- Anticancer Properties : Studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspase pathways.

- Antimicrobial Activity : Preliminary data suggest that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms that reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar indole derivatives. The authors reported that modifications to the indole structure significantly enhanced cytotoxicity against cancer cell lines .

- Study 2 : In a pharmacological evaluation, researchers found that compounds with similar thioether linkages exhibited improved binding affinity for target enzymes involved in cell signaling pathways related to cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.